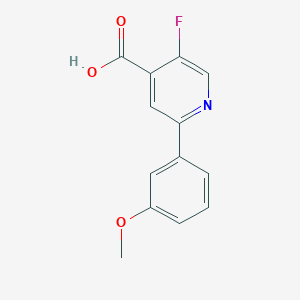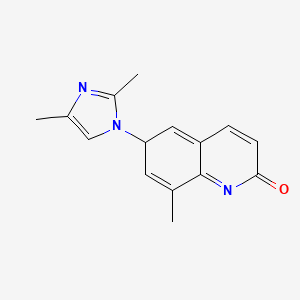
6-(2,4-dimethylimidazol-1-yl)-8-methyl-6H-quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of UK 61260 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not widely published. Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
UK 61260 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Applications De Recherche Scientifique
UK 61260 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving phosphodiesterase inhibitors.
Biology: It is used to study the effects of PDE III inhibition on various biological processes.
Medicine: It is investigated for its potential therapeutic effects in conditions such as heart failure due to its positive inotropic and vasodilatory properties.
Industry: It is used in the development of new pharmaceuticals and as a tool in drug discovery
Mécanisme D'action
UK 61260 exerts its effects primarily through the inhibition of cyclic adenosine monophosphate phosphodiesterase (PDE III). This inhibition leads to an increase in cyclic adenosine monophosphate levels, which in turn enhances cardiac contractility and causes vasodilation. The molecular targets involved include the PDE III enzyme and the downstream signaling pathways that regulate cardiac and vascular function .
Comparaison Avec Des Composés Similaires
UK 61260 is similar to other phosphodiesterase inhibitors such as:
Fenoldopam mesylate: A dopaminergic agonist that also induces arteritis in rats.
Theophylline: A non-selective phosphodiesterase inhibitor with bronchodilatory effects.
Caffeine: Another non-selective phosphodiesterase inhibitor with stimulant effects. UK 61260 is unique in its balanced vasodilatory and positive inotropic effects, making it particularly useful in the treatment of heart failure
Propriétés
Formule moléculaire |
C15H15N3O |
|---|---|
Poids moléculaire |
253.30 g/mol |
Nom IUPAC |
6-(2,4-dimethylimidazol-1-yl)-8-methyl-6H-quinolin-2-one |
InChI |
InChI=1S/C15H15N3O/c1-9-6-13(18-8-10(2)16-11(18)3)7-12-4-5-14(19)17-15(9)12/h4-8,13H,1-3H3 |
Clé InChI |
AHFCNUGFVFKBAA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(C=C2C1=NC(=O)C=C2)N3C=C(N=C3C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Oxa-7-azaspiro[4.4]nonan-1-one, 7-methyl-9-[2-(trimethylsilyl)ethynyl]-, (5R,9R)-rel-](/img/structure/B14768890.png)
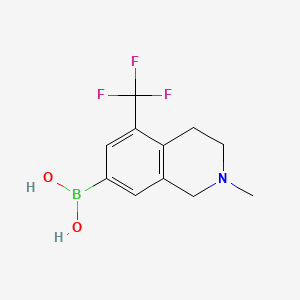

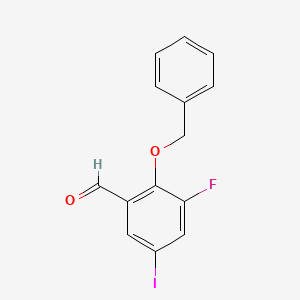

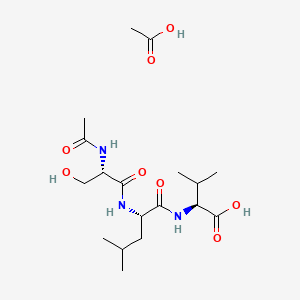
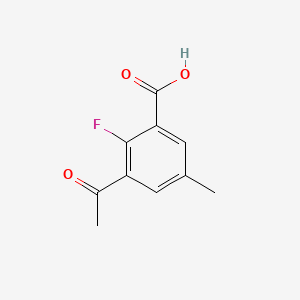
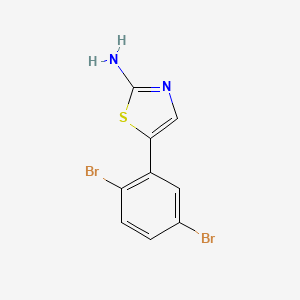
![1-[4-(Methoxymethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14768948.png)

